Cas no 934664-41-2 (tert-butyl 3-methylideneazetidine-1-carboxylate)

tert-butyl 3-methylideneazetidine-1-carboxylate structure
934664-41-2 structure
Produktname:tert-butyl 3-methylideneazetidine-1-carboxylate
CAS-Nr.:934664-41-2
MF:C9H15NO2
MW:169.220902681351
MDL:MFCD12031229
CID:859000
PubChem ID:55269097

tert-butyl 3-methylideneazetidine-1-carboxylate Chemische und physikalische Eigenschaften

Namen und Kennungen

    • tert-Butyl 3-methyleneazetidine-1-carboxylate
    • 3-Methylene-azetidine-1-carboxylic acid tert-butyl ester
    • 1-Boc-3-methylideneazetid...
    • tert-butyl 3-methylideneazetidine-1-carboxylate
    • 1-Boc-3-methylideneazetidine
    • 1,1-DIMETHYLETHYL 3-METHYLIDENEAZETIDINE-1-CARBOXYLATE
    • MECAHFSQQZQZOI-UHFFFAOYSA-N
    • 5860AC
    • PB19228
    • AM804576
    • AB1011612
    • AB0050474
    • tert-butyl 3-methylene-azetidine-1-carboxylate
    • 3-Methyleneaze
    • J-524559
    • SY046612
    • DB-371887
    • CS-W022997
    • EN300-155692
    • DTXSID70717214
    • AKOS006316676
    • MFCD12031229
    • B6011
    • ALBB-031201
    • SCHEMBL1488353
    • 1-Boc-3-methyleneazetidine
    • SS-4888
    • 934664-41-2
    • tert-Butyl3-methyleneazetidine-1-carboxylate
    • MDL: MFCD12031229
    • Inchi: 1S/C9H15NO2/c1-7-5-10(6-7)8(11)12-9(2,3)4/h1,5-6H2,2-4H3
    • InChI-Schlüssel: MECAHFSQQZQZOI-UHFFFAOYSA-N
    • Lächelt: O=C(N1CC(=C)C1)OC(C)(C)C

Berechnete Eigenschaften

  • Genaue Masse: 169.110278721g/mol
  • Monoisotopenmasse: 169.110278721g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 0
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 2
  • Schwere Atomanzahl: 12
  • Anzahl drehbarer Bindungen: 2
  • Komplexität: 207
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1
  • Topologische Polaroberfläche: 29.5

Experimentelle Eigenschaften

  • Siedepunkt: 214.8±29.0°C at 760 mmHg

tert-butyl 3-methylideneazetidine-1-carboxylate Sicherheitsinformationen

tert-butyl 3-methylideneazetidine-1-carboxylate Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
Enamine
EN300-155692-2.5g
tert-butyl 3-methylideneazetidine-1-carboxylate
934664-41-2 95%
2.5g
$30.0 2023-02-14
Enamine
EN300-155692-5.0g
tert-butyl 3-methylideneazetidine-1-carboxylate
934664-41-2 95%
5.0g
$50.0 2023-02-14
Chemenu
CM103675-10g
tert-butyl 3-methylideneazetidine-1-carboxylate
934664-41-2 95%+
10g
$*** 2023-05-29
eNovation Chemicals LLC
Y0980144-25g
tert-butyl 3-methyleneazetidine-1-carboxylate
934664-41-2 95%
25g
$250 2024-08-02
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1069824-250mg
tert-Butyl 3-methyleneazetidine-1-carboxylate
934664-41-2 97%
250mg
¥37 2023-04-12
abcr
AB439858-5g
tert-Butyl 3-methyleneazetidine-1-carboxylate, 95%; .
934664-41-2 95%
5g
€83.90 2024-04-15
Enamine
EN300-155692-0.25g
tert-butyl 3-methylideneazetidine-1-carboxylate
934664-41-2 95%
0.25g
$19.0 2023-02-14
Enamine
EN300-155692-50.0g
tert-butyl 3-methylideneazetidine-1-carboxylate
934664-41-2 95%
50.0g
$371.0 2023-02-14
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB00479-10G
tert-butyl 3-methylideneazetidine-1-carboxylate
934664-41-2 97%
10g
¥ 343.00 2023-04-12
abcr
AB439858-25 g
tert-Butyl 3-methyleneazetidine-1-carboxylate, 95%; .
934664-41-2 95%
25g
€357.50 2023-07-18

tert-butyl 3-methylideneazetidine-1-carboxylate Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  30 min, 0 °C; 18 h, reflux
Referenz
Oxidative Cascade Reaction of N-Aryl-3-alkylideneazetidines and Carboxylic Acids: Access to Fused Pyridines
Cai, Wangshui; Wang, Shuang; Jalani, Hitesh B. ; Wu, Junxian; Lu, Hongjian ; et al, Organic Letters, 2018, 20(13), 3833-3837

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Reagents: Potassium tert-butoxide Solvents: Diethyl ether ,  Tetrahydrofuran ;  rt; 30 min, rt
1.2 Solvents: Diethyl ether ;  rt; 16 h, rt
1.3 Reagents: Water ;  rt
Referenz
Branch-Selective Addition of Unactivated Olefins into Imines and Aldehydes
Matos, Jeishla L. M.; Vasquez-Cespedes, Suhelen; Gu, Jieyu; Oguma, Takuya; Shenvi, Ryan A., Journal of the American Chemical Society, 2018, 140(49), 16976-16981

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ;  4 h, 70 °C; 70 °C → 50 °C
1.2 Solvents: Tetrahydrofuran ;  15 h, 70 °C
Referenz
Selective octahydrocyclopenta[c]pyrroles as negative modulators of NR2B and their preparation
, World Intellectual Property Organization, , ,

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Reagents: Potassium tert-butoxide Solvents: Diethyl ether ;  1 h, reflux
1.2 30 min, rt
1.3 Reagents: Water
Referenz
Preparation of spiroisoxazoline compounds having a potentiating effect on the activity of ethionamide and their use for treating mycobacterial infections such as tuberculosis and leprosy
, France, , ,

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Reagents: Potassium tert-butoxide Solvents: Diethyl ether ;  1 h, rt
1.2 Solvents: Diethyl ether ;  2 h, 35 °C
Referenz
Preparation of N-acylazetidine MEK inhibitors and 4-aryl-2-aminopyrimidine or 4-aryl-2-aminoalkylpyrimidine JAK-2 inhibitors and their combinations useful for treating neoplasm
, World Intellectual Property Organization, , ,

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 Reagents: Potassium tert-butoxide Solvents: Diethyl ether ;  1 h, 25 °C
1.2 Solvents: Diethyl ether ;  18 h, 25 °C
Referenz
Identification of false positives in "HTS hits to lead": The application of Bayesian models in HTS triage to rapidly deliver a series of selective TRPV4 antagonists
Skerratt, Sarah E.; Mills, James E. J.; Mistry, Jayesh, MedChemComm, 2013, 4(1), 244-251

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 Reagents: Potassium tert-butoxide Solvents: Diethyl ether ,  Tetrahydrofuran ;  rt; 30 min, rt
1.2 Solvents: Diethyl ether ;  rt; 16 h, rt
1.3 Reagents: Water ;  rt
Referenz
Branch-selective addition of unactivated olefins into imines and aldehydes
Matos, Jeishla L. M.; Vasquez-Cespedes, Suhelen; Gu, Jieyu; Oguma, Takuya; Shenvi, Ryan A., ChemRxiv, 2018, 1, 1-7

Herstellungsverfahren 8

Reaktionsbedingungen
1.1 Reagents: Potassium tert-butoxide Solvents: Diethyl ether ;  0 °C; 0 °C → rt; 1.5 h, rt
1.2 Solvents: Diethyl ether ;  2 h, rt → reflux; reflux → rt
Referenz
Preparation of triazolopyridine derivatives for use as PIM kinase inhibitors
, World Intellectual Property Organization, , ,

Herstellungsverfahren 9

Reaktionsbedingungen
1.1 Reagents: Potassium tert-butoxide Solvents: Diethyl ether
Referenz
Hydrophilic azaspiroalkenes as robust bioorthogonal reporters
An, Peng; Wu, Hsuan-Yi; Lewandowski, Tracey M.; Lin, Qing, Chemical Communications (Cambridge, 2018, 54(99), 14005-14008

Herstellungsverfahren 10

Reaktionsbedingungen
1.1 Reagents: Potassium tert-butoxide Solvents: Diethyl ether ;  1 h, rt
1.2 Solvents: Diethyl ether ;  2 h, 35 °C; 35 °C → rt
Referenz
Preparation of azetidines as MEK kinase inhibitors for the treatment of proliferative diseases, especially cancer
, World Intellectual Property Organization, , ,

Herstellungsverfahren 11

Reaktionsbedingungen
1.1 Reagents: Potassium tert-butoxide Solvents: Diethyl ether ;  1 h, rt
1.2 2 h, 35 °C; 35 °C → rt
Referenz
Pleuromutilin derivative and application as antibacterial agents
, China, , ,

Herstellungsverfahren 12

Reaktionsbedingungen
1.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ;  30 min, 0 °C
1.2 Solvents: Tetrahydrofuran ;  < 10 °C; 2 h, rt
Referenz
Synthesis of sp3-Enriched β-Fluoro Sulfonyl Chlorides
Gurbanov, Rustam; Sokolov, Andriy; Golovach, Sergey; Melnykov, Kostiantyn; Dobrydnev, Alexey V. ; et al, Synthesis, 2021, 53(10), 1771-1784

Herstellungsverfahren 13

Reaktionsbedingungen
1.1 Reagents: Potassium tert-butoxide Solvents: Diethyl ether ;  0.5 h, 0 °C; 0 °C → rt; 1 h, rt
1.2 cooled; heated
1.3 Reagents: Ammonium chloride Solvents: Water
Referenz
Spiroheterocyclic compounds as mGlu5 antagonists and their preparation and use for the treatment of diseases
, World Intellectual Property Organization, , ,

Herstellungsverfahren 14

Reaktionsbedingungen
1.1 Reagents: Potassium tert-butoxide Solvents: Diethyl ether ;  1 h, rt
1.2 Solvents: Diethyl ether ;  2 h, 35 °C
Referenz
Novel Carboxamide-Based Allosteric MEK Inhibitors: Discovery and Optimization Efforts toward XL518 (GDC-0973)
Rice, Kenneth D.; Aay, Naing; Anand, Neel K.; Blazey, Charles M.; Bowles, Owen J.; et al, ACS Medicinal Chemistry Letters, 2012, 3(5), 416-421

Herstellungsverfahren 15

Reaktionsbedingungen
1.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ;  1 h, rt
1.2 Solvents: Tetrahydrofuran ;  rt; 2 h, 35 °C
Referenz
Preparation of azaindazole compounds as inhibitors of T790M containing EGFR mutants
, World Intellectual Property Organization, , ,

Herstellungsverfahren 16

Reaktionsbedingungen
1.1 Reagents: Butyllithium Solvents: Diethyl ether ,  Tetrahydrofuran ;  0 °C; 1 h, 0 °C
1.2 Solvents: Diethyl ether ;  1 - 6 h, 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water ;  0 °C → rt
Referenz
Site-Specific Alkene Hydromethylation via Protonolysis of Titanacyclobutanes
Law, James A.; Bartfield, Noah M.; Frederich, James H., Angewandte Chemie, 2021, 60(26), 14360-14364

Herstellungsverfahren 17

Reaktionsbedingungen
1.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ;  2 h, rt
1.2 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water
Referenz
Asymmetric Catalytic Ring-Expansion of 3-Methyleneazetidines with α-Diazo Pyrazoamides towards Proline-Derivatives
Wang, Kaixuan ; Yang, Longqing; Li, Yi; Li, Hongye; Liu, Zhili; et al, Angewandte Chemie, 2023, 62(32),

tert-butyl 3-methylideneazetidine-1-carboxylate Raw materials

tert-butyl 3-methylideneazetidine-1-carboxylate Preparation Products

tert-butyl 3-methylideneazetidine-1-carboxylate Verwandte Literatur

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